molecular formula C20H20BrN3O4S B2515511 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1207044-50-5

3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2515511
CAS No.: 1207044-50-5
M. Wt: 478.36
InChI Key: GTXKEEZCFIIESC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H20BrN3O4S and its molecular weight is 478.36. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN3O4SC_{19}H_{20}BrN_{3}O_{4}S with a molecular weight of 438.3 g/mol . Its structure features a 1,2,4-oxadiazole ring , which is known for its bioactive potential due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole moiety can effectively inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfonamide functionalities in this compound may enhance its antibacterial effects by increasing membrane permeability or disrupting metabolic pathways.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A notable study demonstrated that similar compounds could induce apoptosis in cancer cells by increasing the expression levels of p53 and activating caspase-3 , leading to programmed cell death . Molecular docking studies suggest that these compounds can bind effectively to estrogen receptors, similar to known anticancer agents like Tamoxifen .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives featuring the 1,3,4-oxadiazole scaffold have shown strong inhibitory activity against acetylcholinesterase and urease , which are crucial in various physiological processes . The IC50 values for these activities indicate significant potency, suggesting that this compound could be a candidate for further development as a therapeutic agent targeting neurological disorders or infections caused by urease-producing bacteria.

The mechanisms underlying the biological activities of this compound involve:

  • Molecular Interactions : The compound's aromatic rings facilitate hydrophobic interactions with target proteins, enhancing binding affinity .
  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes like urease and acetylcholinesterase, leading to inhibition .
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and p53 modulation contributes to its anticancer effects .

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives against Mycobacterium bovis BCG. The results showed that compounds with similar structural features exhibited strong antimicrobial activity both in active and dormant states .

Study 2: Anticancer Properties

In a separate investigation into the anticancer properties of oxadiazole derivatives, researchers found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most effective compounds increased apoptosis markers significantly compared to controls .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 ValueReference
AntibacterialSalmonella typhiModerate
AnticancerMCF-7 CellsLow µM
Enzyme InhibitionAcetylcholinesteraseLow µM
Enzyme InhibitionUreaseLow µM

Properties

IUPAC Name

3-(2-bromophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXKEEZCFIIESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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